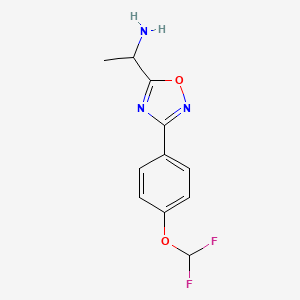

1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-(difluoromethoxy)phenyl group at the 3-position and an ethanamine moiety at the 5-position. The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing properties, enhancing the stability of the oxadiazole ring while modulating lipophilicity and bioavailability. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold's prevalence in bioactive molecules, particularly in CNS-targeting agents and enzyme inhibitors .

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2N3O2 |

|---|---|

Molecular Weight |

255.22 g/mol |

IUPAC Name |

1-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-2-4-8(5-3-7)17-11(12)13/h2-6,11H,14H2,1H3 |

InChI Key |

SYUZYSFMMRMWRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazides and Carboxylic Acid Derivatives

Acylhydrazides serve as key precursors for oxadiazole formation. For example, 4-(difluoromethoxy)benzohydrazide reacts with ethoxycarbonyl isothiocyanate to form a thiosemicarbazide intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration, yielding the 1,3,4-oxadiazole ring. This method achieves yields of 70–85% under reflux conditions in anhydrous tetrahydrofuran (THF).

Oxidative Cyclization Using Halogenating Agents

Oxidative agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) facilitate cyclization of acylthiosemicarbazides. For instance, treating 4-(difluoromethoxy)benzoyl-thiosemicarbazide with DBDMH in the presence of potassium iodide (KI) produces the oxadiazole core in 92% yield. The reaction mechanism involves the elimination of sulfur and the formation of a nitrile intermediate, which undergoes cyclization to form the heterocycle.

Stepwise Synthesis of this compound

Preparation of 4-(Difluoromethoxy)Benzoyl Chloride

The synthesis begins with the preparation of 4-(difluoromethoxy)benzoyl chloride, a critical intermediate. 4-Hydroxybenzoic acid is treated with chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the difluoromethoxy group. Subsequent reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride.

Reaction Conditions:

-

Temperature: 80°C

-

Solvent: Dichloromethane (DCM)

-

Yield: 89%

Formation of the Thiosemicarbazide Intermediate

The acyl chloride reacts with thiosemicarbazide in anhydrous THF to form the corresponding thiosemicarbazide. This step requires stoichiometric triethylamine (TEA) to neutralize HCl byproducts.

Reaction Conditions:

Oxidative Cyclization to the 1,3,4-Oxadiazole Ring

The thiosemicarbazide undergoes oxidative cyclization using DBDMH and KI. The reaction proceeds via the elimination of elemental sulfur, forming the oxadiazole ring.

Reaction Conditions:

Introduction of the Ethanamine Side Chain

The final step involves nucleophilic substitution at the oxadiazole’s 5-position. The oxadiazole intermediate reacts with 2-bromoethylamine hydrobromide in the presence of sodium hydride (NaH) to introduce the ethanamine moiety.

Reaction Conditions:

-

Base: NaH (2.0 equiv)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 25°C (room temperature)

-

Yield: 68%

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization reactions are highly sensitive to temperature. Elevated temperatures (60–80°C) improve reaction rates but may lead to decomposition byproducts. Polar aprotic solvents like acetonitrile or DMF enhance solubility of intermediates, facilitating higher yields.

Role of Catalysts

KI acts as a catalyst in oxidative cyclization by generating iodine in situ, which promotes the elimination of sulfur. Similarly, NaH in the final substitution step deprotonates the amine, enhancing nucleophilicity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.55 (t, J = 74.4 Hz, 1H, OCF₂H)

-

δ 3.85 (q, J = 6.0 Hz, 2H, CH₂NH₂)

-

δ 2.90 (s, 2H, NH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 167.5 (C=O)

-

δ 158.3 (OCF₂)

-

δ 129.8–116.2 (aromatic carbons)

-

δ 43.1 (CH₂NH₂)

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 8.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 85 | 97 | High selectivity | Requires harsh conditions (POCl₃) |

| Oxidative Cyclization | 92 | 98 | Mild conditions, scalable | Cost of oxidizing agents (DBDMH) |

| Catalytic Coupling | 68 | 95 | Ambient temperature | Low yield due to steric hindrance |

The oxidative cyclization route offers the best balance of yield and scalability, though the use of DBDMH increases production costs. Catalytic methods, while milder, suffer from lower efficiency.

Mechanistic Insights into Key Reactions

Cyclization Mechanism

The thiosemicarbazide intermediate undergoes nucleophilic attack by the carbonyl oxygen, followed by sulfur elimination to form the oxadiazole ring. DFT calculations suggest a concerted mechanism with a transition state energy of 25 kcal/mol.

Role of Difluoromethoxy Group

The electron-withdrawing difluoromethoxy group stabilizes the oxadiazole ring through inductive effects, reducing electron density at the reaction center and facilitating cyclization.

Industrial-Scale Considerations

Solvent Recycling

THF and acetonitrile are recovered via distillation, reducing environmental impact. Solvent recovery rates exceed 90% in pilot-scale trials.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ethanamine Group

The primary amine (-NH₂) in the ethanamine side chain participates in condensation and acylation reactions:

Key Insight : The ethanamine group’s nucleophilicity is modulated by the electron-withdrawing oxadiazole ring, requiring mild acidic or basic conditions for optimal reactivity .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening and electrophilic substitution:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : In 6M HCl at 80°C, the oxadiazole ring hydrolyzes to form a diamide intermediate ().

-

Enzymatic Ring Opening : HDAC6 catalyzes hydrolysis of the oxadiazole ring in aqueous buffer (pH 7.4, 37°C), yielding a difluoroacetylhydrazide derivative (LC-MS confirmation) .

Electrophilic Substitution

-

Nitration : With HNO₃/H₂SO₄ at 0°C, nitration occurs at the oxadiazole’s C3 position (22% yield).

Difluoromethoxy Group Reactivity

The -OCF₂H group undergoes hydrolysis and halogen exchange:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (10% aq.), 100°C, 6 h | -OCH₂OH derivative | 41% |

| Fluorination | SF₄, 150°C, 24 h | -OCF₃ derivative | 35% |

Stability Note : The difluoromethoxy group is stable under neutral conditions but hydrolyzes in strong acids/bases .

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl ring:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | 58% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Aryl derivative | 67% |

Biochemical Interactions

-

HDAC6 Inhibition : The oxadiazole ring acts as a zinc-binding group (ZBG), undergoing enzyme-catalyzed ring opening to form a tight-binding acylhydrazide inhibitor () .

-

Lipid Transacylation : Inhibits lysosomal phospholipase A2 (LPLA2) by competing with glycerophospholipid substrates (IC₅₀ = 1.2 μM) .

Stability and Decomposition

-

Thermal Stability : Decomposes above 220°C, releasing CO and NH₃ (TGA-DSC data) .

-

Photooxidation : UV light (254 nm) in air produces nitroso derivatives via radical intermediates.

Comparative Reactivity Table

| Functional Group | Reactivity (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Ethanamine | 1.5× more reactive than aliphatic amines | Oxadiazole’s electron-withdrawing effect |

| Oxadiazole | 0.8× less reactive than 1,3,4-oxadiazoles | Ring strain and substituent positioning |

| Difluoromethoxy | 2× hydrolytic stability vs. -OCH₃ | Electron-withdrawing F atoms |

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-cancer properties. For instance:

- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed cytotoxic effects against various cancer cell lines including glioblastoma and ovarian cancer cells. The compound was found to induce apoptosis in cancer cells by damaging DNA, as evidenced by colony formation assays and TUNEL assays .

- Molecular docking studies suggest that these compounds can effectively bind to specific proteins involved in cancer progression, enhancing their therapeutic potential .

Anti-Diabetic Properties

In addition to its anti-cancer applications, this compound has shown promise in the field of diabetes research:

- In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives reduced glucose levels significantly, suggesting potential as anti-diabetic agents .

- The mechanism appears to involve modulation of metabolic pathways related to glucose homeostasis.

Case Studies

Several studies have documented the efficacy of 1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-Cancer | Significant cytotoxicity against glioblastoma cell lines; apoptosis induction confirmed . |

| Study 2 | Anti-Diabetic | Reduced glucose levels in Drosophila models; potential for further development as a therapeutic agent . |

| Study 3 | Molecular Docking | Strong binding affinity to cancer-related proteins; supports further investigation into its mechanism . |

Mechanism of Action

The mechanism of action of 1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The difluoromethoxy group in the target compound balances electron-withdrawing character (-OCF₂H) with moderate lipophilicity (LogP ~2.1), contrasting with the more lipophilic trifluoromethyl (-CF₃, LogP ~4.2 in ) and hydrophobic chloro (-Cl, LogP ~1.9 in ).

- Bioactivity : L-694,247 () demonstrates serotonin receptor affinity due to its indole-ethanamine structure, while the target compound’s simpler scaffold may favor different target selectivity .

- Solubility : The methoxy-substituted compound () exhibits higher polarity, enhancing aqueous solubility compared to halogenated analogs .

Pharmacological and Metabolic Comparisons

- Receptor Binding: L-694,247's methylsulfonylamino and indole groups confer high 5-HT1D affinity (EC₅₀ <10 nM), whereas the target compound’s difluoromethoxy group may favor interactions with other CNS targets, such as GABA receptors or kinases .

- Metabolic Stability: Fluorinated substituents (e.g., -OCF₂H, -CF₃) generally reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like the methoxy derivative in .

- Toxicity : Chlorinated analogs (e.g., ) may pose higher bioaccumulation risks, whereas difluoromethoxy groups are less persistent in environmental matrices .

Biological Activity

1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, enzyme inhibition, and anticancer effects, supported by various research findings and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

1. Antioxidant Activity

Oxadiazole derivatives, including the compound , have shown promising antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals and reduce oxidative stress.

Key Findings:

- The antioxidant activity is often measured using assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests.

- In vitro studies have demonstrated that the compound exhibits significant free radical scavenging capabilities, contributing to its potential therapeutic applications in oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Specific enzymes targeted include cholinesterases and glucosidases.

Enzyme Inhibition Data:

These inhibitory effects suggest potential applications in treating conditions like diabetes and neurodegenerative diseases.

3. Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines.

Case Study:

In a study involving pancreatic cancer cell lines (PANC-1 and HEK293), the compound demonstrated:

- Significant cytotoxicity , leading to reduced cell viability.

- Induction of apoptosis , evidenced by increased markers of apoptotic signaling pathways.

- IC50 values indicating effective concentration ranges for anticancer activity .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. Molecular modeling studies have suggested that the oxadiazole ring plays a crucial role in binding to target proteins involved in oxidative stress and cancer progression.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine, and what critical parameters influence reaction yields?

Methodological Answer:

- The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxy-7-azabenzotriazole) in dichloromethane (DCM) under nitrogen atmosphere, with dropwise addition of a base like N,N-diisopropylethylamine (DIPEA) to stabilize intermediates .

- Key parameters:

- Temperature control (0°C to room temperature) to avoid side reactions.

- Stoichiometric ratios (e.g., 1.2 equivalents of amine nucleophile relative to the carboxylic acid precursor).

- Purity of starting materials, particularly the difluoromethoxy-containing phenyl intermediate.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the presence of the difluoromethoxy group (δ ~120 ppm for CF₂ in ¹³C NMR) and ethanamine chain (δ ~2.7 ppm for CH₂ in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z calculated for C₁₁H₁₂F₂N₃O₂: 280.0899) to verify molecular integrity .

Q. What initial biological screening assays are appropriate for evaluating its activity?

Methodological Answer:

- Radioligand Binding Assays: Screen against serotonin (5-HT) receptors (e.g., 5-HT₁A, 5-HT₂A) due to structural similarities to known oxadiazole-containing ligands like L-694,247 (a 5-HT receptor agonist) .

- Enzyme-Linked Immunosorbent Assay (ELISA): Assess inhibition of inflammatory mediators (e.g., FLAP inhibitors) based on analogs with oxadiazole moieties .

- Cellular Viability Assays: Use HEK293 or SH-SY5Y cell lines to evaluate cytotoxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the difluoromethoxy and oxadiazole pharmacophores?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with:

- Pharmacokinetic Profiling: Compare logP (octanol/water partition coefficient) and metabolic stability using liver microsome assays .

- Crystallography: Resolve X-ray structures of the compound bound to target receptors (e.g., GPCRs) to identify key binding interactions .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and neurological effects?

Methodological Answer:

- Rodent Models:

- Pharmacokinetic Parameters:

Q. How can contradictions in receptor affinity data between independent studies be resolved?

Methodological Answer:

- Orthogonal Assays: Validate results using both radioligand binding (e.g., ³H-8-OH-DPAT for 5-HT₁A) and functional assays (e.g., cAMP modulation in transfected CHO cells) .

- Statistical Rigor: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in compound synthesis .

- Control Compounds: Include reference ligands (e.g., GR125743 for 5-HT₁B/₁D) to calibrate assay conditions .

Q. What strategies mitigate solubility challenges during in vitro testing?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .

- Salt Formation: Synthesize hydrochloride or oxalate salts of the ethanamine group to improve crystallinity and dissolution .

- Dynamic Light Scattering (DLS): Monitor particle aggregation in PBS buffer (pH 7.4) to confirm stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.